3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione
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Overview
Description
3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione is a heterocyclic compound that belongs to the thienothiophene family. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to a thieno[3,2-b]thiophene-2,5-dione core. Thienothiophenes are known for their stability and electron-rich properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione typically involves the bromination of 6-methyl-thieno[3,2-b]thiophene-2,5-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienothiophenes, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-thieno[3,2-b]thiophene-2,5-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
3,6-Dibromo-thieno[3,2-b]thiophene-2,5-dione: Contains an additional bromine atom, which can further enhance its reactivity.
Thieno[3,2-b]thiophene-2,5-dione: The parent compound without any substituents, used as a reference for comparing reactivity and properties.
Uniqueness
3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione is unique due to the presence of both a bromine atom and a methyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
6-bromo-3-methylthieno[3,2-b]thiophene-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrO2S2/c1-2-4-5(12-6(2)9)3(8)7(10)11-4/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPORGZYDUXZGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=O)S2)Br)SC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376231 |
Source
|
Record name | 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133514-85-9 |
Source
|
Record name | 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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